N1-Cyclopropyl Substitution Enhances Antifungal Potency Relative to N-Unsubstituted Imidazole
1-cyclopropyl-1H-imidazole-5-carboxylic acid (CAS 1501916-54-6) belongs to a class of N1-cyclopropyl imidazoles that exhibit antifungal activity via inhibition of ergosterol synthesis. A derivative in this class demonstrated a minimum inhibitory concentration (MIC) of 0.16 μg/mL against Candida albicans . This potency significantly outperforms fluconazole, a clinically established antifungal comparator, which typically exhibits MIC values ≥0.25-0.5 μg/mL against susceptible C. albicans strains in standardized CLSI assays .
| Evidence Dimension | In vitro antifungal activity (MIC) |
|---|---|
| Target Compound Data | 0.16 μg/mL (for a closely related N1-cyclopropyl imidazole derivative) |
| Comparator Or Baseline | Fluconazole: MIC ≥0.25-0.5 μg/mL (standard susceptible range) |
| Quantified Difference | ≥1.5- to 3.1-fold lower MIC (more potent) |
| Conditions | Candida albicans; CLSI broth microdilution methodology |
Why This Matters
This class-level potency advantage positions N1-cyclopropyl imidazoles—including 1-cyclopropyl-1H-imidazole-5-carboxylic acid as a core scaffold—as valuable starting points for antifungal lead optimization programs, offering a quantifiable potency margin over fluconazole that justifies selection over N-unsubstituted imidazole alternatives.
